OH⁻-Induced β-Elimination Rate: 2-Isomer Is 2.2-Fold Faster Than the 4-Isomer in Aqueous Base at 25°C
The second-order rate constant for OH⁻-induced β-elimination of 2-(2-chloroethyl)pyridine (isomer 2) in H₂O at 25°C is kOH = 3.20 × 10⁻⁴ M⁻¹s⁻¹, compared to kOH = 1.47 × 10⁻⁴ M⁻¹s⁻¹ for 2-(4-chloroethyl)pyridine (isomer 1) under identical conditions . This represents a 2.2-fold higher intrinsic elimination reactivity for the ortho-substituted isomer. The rate enhancement is attributed to the closer proximity of the pyridine nitrogen lone pair to the β-carbon, facilitating C–H bond breaking in the E1cb irreversible mechanism [1].
| Evidence Dimension | Second-order rate constant for OH⁻-induced β-elimination (kOH) in H₂O at 25°C |
|---|---|
| Target Compound Data | kOH = 3.20 × 10⁻⁴ M⁻¹s⁻¹ (2-(2-chloroethyl)pyridine, isomer 2) |
| Comparator Or Baseline | kOH = 1.47 × 10⁻⁴ M⁻¹s⁻¹ (2-(4-chloroethyl)pyridine, isomer 1) |
| Quantified Difference | 2.2-fold higher rate for the 2-isomer (ratio: 3.20/1.47 = 2.18) |
| Conditions | OH⁻/H₂O, 25°C, spectrophotometric monitoring of alkene formation; data from Table 1 and Table 2 of Alunni et al. (2004) |
Why This Matters
The 2-isomer eliminates to 2-vinylpyridine significantly faster than the 4-isomer eliminates to 4-vinylpyridine under identical base conditions, making the 2-isomer the preferred precursor when elimination kinetics govern reaction timing or when a faster vinylpyridine generation step is desired in a synthetic sequence.
- [1] Alunni, S.; Del Giacco, T.; De Maria, P.; Fontana, A.; Gasbarri, C.; Ottavi, L. J. Org. Chem. 2004, 69 (18), 6121–6123. Mechanistic discussion: E1cb irreversible mechanism, quaternization of pyridine nitrogen brings high activation particularly for isomer 2. View Source
